Bienvenue dans la boutique en ligne BenchChem!

2,7-Dideacetoxytaxinine J

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

For researchers targeting multidrug resistance (MDR) or taxane SAR: 2,7-Dideacetoxytaxinine J (CAS 115810-14-5) is a validated P-gp inhibitor, reversing MDR at 10μM where taxinine and taxinine M are inactive. With in vivo efficacy at 10mg/kg and defined SAR at C-5/C-10, it is a superior tool compound over general taxanes. Ensure procurement is for research use only; commercial volumes are typically made-to-order.

Molecular Formula C35H44O8
Molecular Weight 592.7 g/mol
CAS No. 115810-14-5
Cat. No. B564259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dideacetoxytaxinine J
CAS115810-14-5
Molecular FormulaC35H44O8
Molecular Weight592.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H44O8/c1-20-27-18-26-19-29(40-22(3)36)21(2)31(34(26,6)7)32(41-23(4)37)33(42-24(5)38)35(27,8)17-16-28(20)43-30(39)15-14-25-12-10-9-11-13-25/h9-15,26-29,32-33H,1,16-19H2,2-8H3/b15-14+/t26-,27-,28+,29+,32-,33+,35-/m1/s1
InChIKeyRIVHKUMNQRHVLQ-WPPRULKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2,7-Dideacetoxytaxinine J Procurement Guide: Key Evidence for Scientific Selection


2,7-Dideacetoxytaxinine J (CAS 115810-14-5), also referred to as 2-deacetoxytaxinine J (2-DAT-J), is a naturally occurring taxane diterpenoid isolated primarily from the bark of Himalayan yew (Taxus baccata L. spp. wallichiana) in a reasonably good yield of 0.1% [1]. Unlike paclitaxel-type taxanes, this compound belongs to the non-paclitaxel taxoid subclass, characterized by the absence of an oxetane ring at C-4/C-5 and an N-acylphenylisoserine side chain at C-13 [2]. This structural divergence underpins a distinct pharmacological profile, with primary research focus on its intrinsic anticancer activity and its potent ability to reverse multidrug resistance (MDR) in cancer cells [1][2].

2,7-Dideacetoxytaxinine J: Why In-Class Analogs Cannot Be Assumed Interchangeable


The taxane diterpenoid class exhibits profound functional divergence based on subtle structural modifications. Procurement decisions predicated on 'taxane-like' activity alone are invalid, as functional activity is highly dependent on specific substitution patterns. For instance, while 2,7-dideacetoxytaxinine J demonstrates potent MDR reversal activity at 10 μM, structurally similar compounds like taxinine and taxinine M are completely inactive in the same assay system [1]. Similarly, the presence of the cinnamoyl group at C-5 and the acetyl group at C-10 are essential for anticancer activity, meaning that analogs lacking these specific moieties cannot be assumed to possess comparable efficacy [2]. The quantitative evidence below establishes the precise differentiation points that justify the selection of this specific compound over its closest analogs.

2,7-Dideacetoxytaxinine J: Quantified Differentiation Evidence vs. Closest Analogs


MDR Reversal Activity: Complete Efficacy vs. Inactive Analogs Taxinine and Taxinine M

2,7-Dideacetoxytaxinine J (2-desacetoxytaxinine J) demonstrates clear functional differentiation from the closely related analogs taxinine and taxinine M in multidrug resistance (MDR) reversal assays. At a concentration of 10 μM, 2,7-dideacetoxytaxinine J completely reversed resistance to colchicine, vincristine, and taxol in P-glycoprotein-overexpressing KB-C2 cells. In stark contrast, under the identical assay conditions, taxinine and taxinine M showed no measurable effect [1]. This binary functional distinction—active vs. inactive—establishes 2,7-dideacetoxytaxinine J as the required compound for MDR reversal studies among these specific taxinine analogs.

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Cellular Vincristine Accumulation: Potency Comparable to Verapamil

2,7-Dideacetoxytaxinine J (2-desacetoxytaxinine J) increases cellular accumulation of vincristine (VCR) in multidrug-resistant 2780AD cells as potently as verapamil, a well-established P-glycoprotein inhibitor used as a reference standard [1]. Additionally, it efficiently inhibits [³H]azidopine photolabeling of P-glycoprotein, confirming its direct interaction with the target [1]. While the study does not provide a direct quantitative comparator for taxinine in this specific assay, the functional context established in Evidence Item 1 reinforces that this potency is unique among closely related taxinines.

MDR Reversal P-glycoprotein Inhibition Drug Accumulation

In Vivo Anticancer Activity: Demonstrated Tumor Regression in DMBA-Induced Mammary Tumor Model

2,7-Dideacetoxytaxinine J (2-DAT-J) has documented in vivo anticancer efficacy, a level of evidence not widely established for many taxinine analogs. In a DMBA-induced mammary tumor model in virgin female Sprague Dawley rats, oral administration of 2-DAT-J at 10 mg/kg body weight for 30 days resulted in significant tumor regression compared to the vehicle-treated control group (p < 0.05) [1]. This provides a key procurement differentiator, as many structurally similar compounds lack documented in vivo validation.

In Vivo Efficacy Breast Cancer Tumor Regression

In Vitro Anticancer Activity in Breast Cancer Cell Lines MCF-7 and MDA-MB-231

2,7-Dideacetoxytaxinine J (2-DAT-J) demonstrates concentration-dependent in vitro activity against two distinct breast cancer cell lines. It showed activity at 20 μM in MCF-7 cells and at 10 μM in MDA-MB-231 cells [1]. While this establishes baseline anticancer activity for the compound, it is presented as supporting evidence due to the absence of a direct head-to-head comparator with other taxinines in the same study.

Breast Cancer Cytotoxicity Cell Line Screening

2,7-Dideacetoxytaxinine J: Validated Research Applications and Procurement Scenarios


Preclinical Investigation of Multidrug Resistance (MDR) Reversal Mechanisms

2,7-Dideacetoxytaxinine J is directly validated for use as a potent MDR reversal agent. In head-to-head assays, it completely reversed resistance in P-gp-overexpressing cells at 10 μM, while taxinine and taxinine M showed no effect [1]. It also increases cellular accumulation of vincristine as potently as verapamil [1]. This makes it a suitable tool compound for P-glycoprotein inhibition studies and MDR mechanism research, where analog taxinines are unsuitable.

In Vivo Breast Cancer Model Efficacy Studies

The compound is validated for in vivo anticancer efficacy studies, having demonstrated significant tumor regression in a DMBA-induced rat mammary tumor model at 10 mg/kg oral dosing for 30 days (p < 0.05) [2]. This supports its use in animal models of breast cancer for efficacy, dose-finding, or combination therapy studies, a level of evidence lacking for many structurally similar taxanes.

Structure-Activity Relationship (SAR) Studies of Non-Paclitaxel Taxoids

2,7-Dideacetoxytaxinine J serves as a well-characterized starting scaffold for SAR investigations. Research has established that the cinnamoyl group at C-5 and the acetyl group at C-10 are essential for its anticancer activity [2]. Its structure is also amenable to derivatization, with studies successfully synthesizing novel taxoids from this scaffold that show enhanced MDR reversal activity (e.g., a derivative active at 0.1 μM in combination with paclitaxel) [3]. This makes it a valuable lead for medicinal chemistry optimization programs.

Cancer Cell Line Screening Panels as a Reference Taxoid

The compound has documented in vitro activity against MCF-7 (20 μM) and MDA-MB-231 (10 μM) breast cancer cell lines [2]. It can be included as a non-paclitaxel taxoid reference standard in broader cancer cell line screening panels to benchmark the activity of novel taxane derivatives or to investigate differential sensitivity across cancer subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dideacetoxytaxinine J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.